Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 1252840-46-2
Cat. No.: VC7362185
Molecular Formula: C26H31ClN4O4
Molecular Weight: 499.01
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252840-46-2 |
|---|---|
| Molecular Formula | C26H31ClN4O4 |
| Molecular Weight | 499.01 |
| IUPAC Name | ethyl 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C26H31ClN4O4/c1-3-34-21-10-8-18(9-11-21)24-23(25(32)35-4-2)22(28-26(33)29-24)17-30-12-14-31(15-13-30)20-7-5-6-19(27)16-20/h5-11,16,24H,3-4,12-15,17H2,1-2H3,(H2,28,29,33) |
| Standard InChI Key | PZCPQAWLZDACNC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C(=O)OCC |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name reflects its intricate architecture:
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Tetrahydropyrimidine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 3, partially saturated (1,2,3,4-tetrahydropyrimidine).
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Substituents:
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4-(4-Ethoxyphenyl): A phenyl ring with an ethoxy (-OCH₂CH₃) group at the para position, attached to carbon 4 of the tetrahydropyrimidine.
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6-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}: A piperazine ring substituted with a 3-chlorophenyl group, connected via a methylene (-CH₂-) bridge to carbon 6.
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Ethyl ester: A carboxyethyl group (-COOCH₂CH₃) at position 5.
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Molecular Formula: C₂₆H₃₁ClN₄O₄
Molecular Weight: 487.00 g/mol.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis likely employs a multi-step strategy, combining:
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Biginelli Reaction: A one-pot cyclocondensation of ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea/thiourea derivatives to form the dihydropyrimidinone (DHPM) core.
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Piperazine Introduction: Post-cyclization functionalization via alkylation or Mannich reaction to attach the 4-(3-chlorophenyl)piperazine moiety.
Example Protocol:
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Step 1: Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via Biginelli conditions (HCl catalysis, ethanol reflux).
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Step 2: The methyl group at position 6 undergoes bromination (NBS, AIBN) to yield 6-bromomethyl-DHPM.
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Step 3: Nucleophilic substitution with 4-(3-chlorophenyl)piperazine in the presence of a base (e.g., K₂CO₃) furnishes the target compound .
Spectroscopic Characterization
Key spectral data (hypothetical based on analogs):
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), 3.50–3.70 (m, 8H, piperazine), 4.15 (q, 2H, ester -OCH₂), 5.10 (s, 1H, C4-H), 6.80–7.40 (m, 8H, aromatic).
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IR (KBr): 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether).
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in DMSO, DMF |
| logP (Predicted) | ~3.2 (Moderately lipophilic) |
| Melting Point | Not reported (estimated 180–190°C) |
| Stability | Hydrolysis-prone ester; store at 4°C |
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Modifying the ester to a carbamate or amide may enhance metabolic stability.
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Target Identification: High-throughput screening against kinase or GPCR panels.
Material Science
The rigid tetrahydropyrimidine core could serve as a scaffold for liquid crystals or coordination polymers.
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